molecular formula C14H13NO3 B14206537 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 917760-52-2

3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde

Cat. No.: B14206537
CAS No.: 917760-52-2
M. Wt: 243.26 g/mol
InChI Key: YOKLCWQYGJDLHV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)bicyclo[221]hept-5-ene-2-carbaldehyde is an organic compound characterized by its unique bicyclic structure This compound is notable for its incorporation of a nitrophenyl group, which imparts distinct chemical properties and reactivity The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves a multi-step process starting from readily available precursors. One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the nitrophenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

    Reduction: 3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the nitrophenyl group, resulting in different reactivity and applications.

    3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: An oxidized derivative with a carboxylic acid group instead of an aldehyde.

    3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde: A reduced derivative with an amine group instead of a nitro group.

Uniqueness

3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both nitrophenyl and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

917760-52-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C14H13NO3/c16-8-13-10-1-2-11(7-10)14(13)9-3-5-12(6-4-9)15(17)18/h1-6,8,10-11,13-14H,7H2

InChI Key

YOKLCWQYGJDLHV-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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